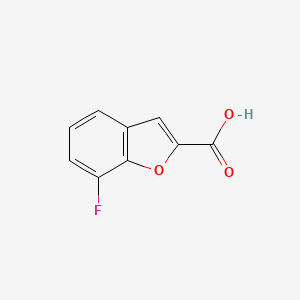

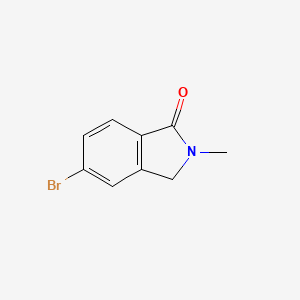

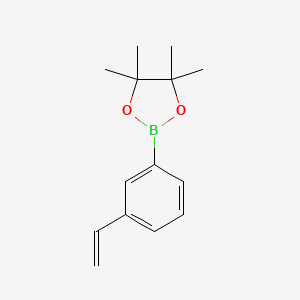

![molecular formula C11H8N2O2 B1290118 [2,3'-Bipyridine]-4-carboxylic acid CAS No. 1214384-41-4](/img/structure/B1290118.png)

[2,3'-Bipyridine]-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[2,3’-Bipyridine]-4-carboxylic acid” is a derivative of 2,2’-bipyridine, which is a bipyridine in which the two pyridine moieties are linked by a bond between positions C-2 and C-2’ . It has a role as a ferroptosis inhibitor and a chelator .

Synthesis Analysis

The carboxylated Ru(bpy) 3 2+ is synthesized from the reaction of cis-dichlorobis(2,2′-bipyridine)ruthenium(II) and 2,2′-bipyridine-4,4′-dicarboxylic acid . There are also other methods for the synthesis of 2,2’-bipyridines involving C−C bond formation from C−H bond .Molecular Structure Analysis

In the solid state, molecules of bpy are strictly planar with a trans-conformation about the inter-annular C–C bond . The structure of the complexes was interpreted by different spectroscopic techniques such as MS, IR, 1 H NMR, UV–Vis, elemental analysis, TG-DTG, conductivity, and magnetic susceptibility measurements .科学的研究の応用

Ligands in Transition-Metal Catalysis

[2,3’-Bipyridine]-4-carboxylic acid derivatives are widely used as ligands in transition-metal catalysis. They facilitate a variety of catalytic reactions by forming complexes with metals, which can enhance reaction rates, selectivity, and yields. For instance, they are involved in cross-coupling reactions such as Suzuki and Stille coupling, which are pivotal in the synthesis of complex organic molecules .

Photosensitizers in Photovoltaic Cells

These compounds serve as photosensitizers in dye-sensitized solar cells (DSSCs). They absorb sunlight and convert it into electrical energy by transferring electrons to the conduction band of a semiconductor. This application is crucial for developing renewable energy technologies .

Viologens in Electrochromic Devices

As precursors to viologens, [2,3’-Bipyridine]-4-carboxylic acid derivatives exhibit electrochromic properties. Viologens change color upon reduction and oxidation, making them suitable for applications in smart windows and displays that can alter transparency or color in response to electrical stimuli .

Supramolecular Architectures

These bipyridine derivatives are building blocks for supramolecular structures. They can form intricate networks through non-covalent interactions, which have potential applications in molecular recognition, sensing, and self-healing materials .

Bioactive Molecules in Pharmaceutical Research

Bipyridine derivatives are found in a range of bioactive molecules. They have been studied for their potential therapeutic effects and are used in drug design and development, targeting various diseases and conditions .

Chemosensors for Ion Detection

Schiff bases derived from bipyridine compounds, including [2,3’-Bipyridine]-4-carboxylic acid, have been explored as chemosensors. They can bind selectively to specific ions, making them useful for detecting and quantifying ions in environmental and biological samples .

Synthesis of Biologically Active Compounds

The strong coordination properties of bipyridine ligands make them suitable for synthesizing biologically active compounds. They can form complexes with various metal ions, which are then used in medicinal chemistry for their diverse physiological effects .

Material Chemistry and Functionalization

Bipyridine derivatives are instrumental in material chemistry, where they are used to modify surfaces and create functional materials with desired properties. This includes the development of new materials with specific optical, electrical, or mechanical characteristics .

特性

IUPAC Name |

2-pyridin-3-ylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)8-3-5-13-10(6-8)9-2-1-4-12-7-9/h1-7H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPKFTUSQWWSDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,3'-Bipyridine]-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

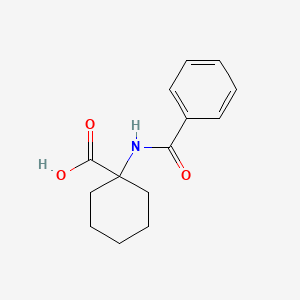

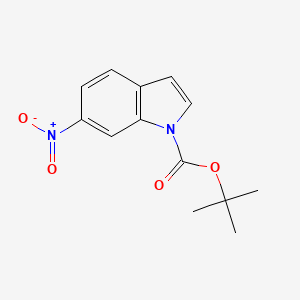

![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)

![1-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B1290067.png)